molecular formula C24H22N4O4S B2932711 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide CAS No. 370845-13-9

6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide

Cat. No.: B2932711
CAS No.: 370845-13-9
M. Wt: 462.52
InChI Key: FFCRSAIYXXGAPM-UHFFFAOYSA-N
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Description

The compound features a 3,4-dimethoxyphenyl group at position 4, a cyano group at position 5, and a thioether side chain at position 6 with a 2-amino-2-oxoethyl moiety. These modifications are hypothesized to enhance bioavailability and target binding compared to simpler nicotinamide derivatives .

Properties

IUPAC Name

6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-14-21(23(30)28-16-7-5-4-6-8-16)22(15-9-10-18(31-2)19(11-15)32-3)17(12-25)24(27-14)33-13-20(26)29/h4-11H,13H2,1-3H3,(H2,26,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCRSAIYXXGAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts under controlled conditions.

    Attachment of the Dimethoxyphenyl Group: This step involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using suitable electrophiles.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound, typically under mild conditions to avoid side reactions.

    Final Coupling: The final step involves coupling the intermediate with the appropriate amine to form the desired nicotinamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced nitriles.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s structure suggests potential as a pharmacophore in drug design. It could be investigated for its interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinally, the compound might exhibit bioactivity that could be harnessed for therapeutic purposes

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The presence of the cyano and thioether groups suggests potential for binding to active sites or interfering with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted nicotinamides are extensively studied for their anticancer and enzyme-modulating properties. Below is a detailed comparison with key analogs:

Structural Variations and Physicochemical Properties

Compound Name / ID Substituents (Position 4, 6) Molecular Formula Molecular Weight Key Features
Target Compound 3,4-Dimethoxyphenyl (4); 2-amino-2-oxoethylthio (6) C27H25N4O4S* ~525.6* Enhanced solubility from dimethoxy groups; potential kinase inhibition
N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (28) 4-Methyl-2-phenylthiazole (6) C24H21FN4OS2 476.1 Thiazole side chain improves lipophilicity; moderate purity (70%)
7c () 2,5-Dimethoxyphenyl (4); 2-(4-fluorophenylamino)thio (6) C30H25FN4O2S 524.6 Dual methoxy groups and fluorophenyl enhance selectivity for cancer cells
Compound 14a () 2,5-Dimethoxyphenyl (4); 2,4-dioxopentylthio (6) C27H24FN3O5S 533.6 Dioxopentyl side chain may influence metabolic stability
ChemBridge 5231468 () 2-Furyl (4); 2-amino-2-oxoethylthio (6) C21H19N3O3S 405.5 Smaller furyl group reduces steric hindrance; dihydropyridine core
N-(4-Chlorophenyl)-6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-... () 4-Methoxyphenyl (4); 2-(4-chlorophenyl)-2-oxoethyl (6) C29H21Cl2N3O3S 562.5 Chlorophenyl groups increase electrophilicity; higher molecular weight

*Estimated based on structural analogs.

Key Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis would likely follow methods similar to and , involving thioether coupling and palladium-catalyzed cyanation. However, steric hindrance from the 3,4-dimethoxyphenyl group may require optimized reaction conditions .
  • Data Gaps : Direct antiproliferative data for the target compound are unavailable in the provided evidence. Predictions are based on analogs, highlighting the need for empirical validation.
  • Toxicity Concerns: Compounds with halogenated aryl groups (e.g., ) show higher cytotoxicity to normal cells, suggesting the target’s dimethoxy groups may offer a safer profile .

Biological Activity

The compound 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-phenylnicotinamide is a complex nicotinamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler nicotinamide derivatives. Recent studies have highlighted methods that utilize environmentally friendly catalysts and solvents to enhance yield and reduce waste. For instance, a green synthesis approach using Novozym® 435 in continuous-flow microreactors has been reported, achieving high yields (81.6–88.5%) in significantly reduced reaction times compared to traditional batch processes .

Antitumor Activity

Research indicates that nicotinamide derivatives exhibit considerable antitumor activity. The compound has been evaluated for its inhibitory effects on various cancer cell lines, including SW620 and NCI-H1975. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation, potentially through the modulation of Aurora kinase activity . The IC50 values for related compounds have been reported as low as 0.61 μM, suggesting a potent antitumor effect .

The biological mechanisms underlying the activity of nicotinamide derivatives often involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis. Specifically, the inhibition of Aurora kinases—proteins that play critical roles in mitosis—has been identified as a key mechanism for the antitumor effects of these compounds . Additionally, structural modifications can significantly influence binding affinity and selectivity towards target enzymes.

Case Studies

  • Antitumor Efficacy : In a study focused on several nicotinamide derivatives, the compound exhibited promising results against cancer cell lines associated with high Aurora kinase expression. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Screening : While specific data on this compound's antimicrobial activity is sparse, related derivatives have shown effectiveness against resistant bacterial strains in vitro. Future studies are needed to explore its efficacy against specific pathogens.

Data Summary

Biological Activity Cell Line/Pathogen IC50/Activity Reference
AntitumorSW6200.61 μM
AntitumorNCI-H19751.06 μM
AntimicrobialVarious pathogensTBD (to be determined)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can intermediates be validated?

  • Methodological Answer : The compound’s synthesis likely involves multi-step nucleophilic substitution and cyclization reactions, as seen in structurally analogous nicotinamide derivatives. Key intermediates (e.g., thiolated precursors or cyano-substituted intermediates) should be validated via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups. Recrystallization in solvents like ethanol or acetic acid is critical for purity optimization . Yield improvements may require temperature-controlled stepwise additions, as demonstrated in thiazole-based syntheses .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Full characterization requires:

  • Chromatography : TLC (Rf comparison) and HPLC (≥95% purity threshold).
  • Spectroscopy : 1H^1H-NMR (integration for substituent ratios), 13C^{13}C-NMR (carbon backbone confirmation), and IR (amide I/II bands ~1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]+^+).
  • Microanalysis : Carbon, hydrogen, and nitrogen (CHN) elemental analysis (±0.4% theoretical values) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram- bacteria).
  • Anticancer : MTT assay (IC50_{50} in cancer cell lines, e.g., HeLa or MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
    Controls must include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to isolate compound effects .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical design of experiments (DoE)?

  • Methodological Answer : Apply fractional factorial design to screen critical variables (e.g., solvent polarity, catalyst loading, temperature). Use response surface methodology (RSM) to model interactions between factors like reaction time (2–24 hrs) and yield. Central composite designs reduce experimental runs by 30–50% while identifying optimal conditions (e.g., acetic acid reflux for cyclization steps) . Validate models via ANOVA (p < 0.05) and confirmatory runs .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurity artifacts. Mitigate via:

  • Reproducibility Checks : Replicate assays in ≥3 independent labs using standardized protocols.
  • Impurity Profiling : LC-MS to identify byproducts (e.g., hydrolyzed cyano groups).
  • Structure-Activity Relationship (SAR) : Compare activity of derivatives (e.g., dimethoxyphenyl vs. chlorophenyl analogs) to isolate pharmacophores .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

  • Methodological Answer : Combine:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions (e.g., with kinase ATP pockets). Validate with molecular dynamics (MD) simulations (50–100 ns trajectories).
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to map electron density at reactive sites (e.g., thioether sulfur).
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors from cyano groups) using tools like PHASE .

Q. How to address low solubility in pharmacokinetic studies?

  • Methodological Answer : Solubility enhancements via:

  • Co-solvents : Ethanol/PEG-400 mixtures (≤20% v/v).
  • Solid Dispersion : Spray-drying with polymers (e.g., PVP-K30).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) . Validate solubility via shake-flask method (USP apparatus) and in vivo bioavailability assays (rodent models) .

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